6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine
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Overview
Description
6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both imidazole and pyridine rings in its structure makes it a valuable scaffold for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with aldehydes or other carbonyl compounds. One common method is the Groebke–Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts or even proceed under metal-free conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and eco-friendly catalysts, is also becoming increasingly important in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methyl group and other positions on the imidazo[1,2-a]pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like halogens or sulfonyl chlorides, while nucleophilic substitution may involve reagents like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrofuran moiety can yield nitroso derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a building block for various chemical products .
Mechanism of Action
The mechanism of action of 6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, which can lead to oxidative stress and cell damage. This property is particularly useful in antimicrobial and anticancer applications .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the nitrofuran and methyl groups.
2-Substituted Imidazo[1,2-a]pyridines: Compounds with various substituents at the 2-position.
Nitrofuran Derivatives: Compounds containing the nitrofuran moiety but with different core structures.
Uniqueness
6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine is unique due to the combination of the imidazo[1,2-a]pyridine scaffold with the nitrofuran moiety. This combination imparts distinct biological activities and chemical reactivity, making it a versatile compound for various applications .
Biological Activity
6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine core fused with a nitrofuran moiety. Its molecular formula is C12H9N3O3 with a molecular weight of approximately 243.22 g/mol . The structural uniqueness arises from the methyl group at the 6-position and the nitrofuran substituent at the 2-position, which significantly influences its biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, including those resistant to conventional antibiotics. Its nitro group is crucial for this activity, as it can undergo reduction to release reactive nitrogen species, which are toxic to bacteria .
- Anticoccidial Properties : In studies involving anticoccidial agents, derivatives of imidazo[1,2-a]pyridine, including this compound, demonstrated potent inhibition of parasite protein kinase G (PKG), which is essential for the survival of coccidian parasites .
- GABA Receptor Modulation : Some studies suggest that similar imidazo[1,2-a]pyridine compounds interact with GABA_A receptors, indicating potential applications in treating neurological disorders such as anxiety and insomnia .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the nitrofuran group enhances its reactivity and binding affinity to biological targets. Comparative studies with related compounds reveal insights into how modifications affect activity:
Compound Name | Structure | Unique Features |
---|---|---|
6-Methylimidazo[1,2-a]pyridine | Structure | Lacks nitrofuran; primarily studied for mutagenicity. |
5-Nitroimidazo[1,2-a]pyridine | Structure | Contains a nitro group on the imidazole; known for antimicrobial properties. |
4-Methyl-5-nitrofuryl-imidazoles | Structure | Different substitution pattern; exhibits distinct biological activity profiles. |
The combination of the methyl and nitrofuran groups in this compound enhances its biological activity compared to other similar compounds.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Antimicrobial Studies : In vitro tests demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) against various strains of bacteria, including those resistant to multiple drugs. The compound's ability to disrupt bacterial cell function was linked to its reactive nitro group .
- Anticoccidial Efficacy : A study reported that certain derivatives showed significant anticoccidial activity in vivo at low concentrations (25 ppm in feed), highlighting the potential for developing effective treatments for parasitic infections in poultry .
- Neurological Applications : Research indicated that compounds with similar structures could modulate GABA_A receptor activity, suggesting potential therapeutic roles in managing conditions like epilepsy and anxiety disorders .
Properties
CAS No. |
61982-57-8 |
---|---|
Molecular Formula |
C12H9N3O3 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
6-methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H9N3O3/c1-8-2-4-11-13-9(7-14(11)6-8)10-3-5-12(18-10)15(16)17/h2-7H,1H3 |
InChI Key |
HUSXHLINSJAQHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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